molecular formula C8H8FNS B13440650 3-Fluoro-2-methylbenzothioamide

3-Fluoro-2-methylbenzothioamide

Cat. No.: B13440650
M. Wt: 169.22 g/mol
InChI Key: LMMJVTNEWWQZIS-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of a fluorine atom at the third position and a methyl group at the second position on the benzene ring, along with a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylbenzothioamide typically involves the introduction of the fluorine atom and the thioamide group onto the benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3-fluoro-2-methylbenzoic acid, is converted into the corresponding thioamide. This can be achieved by reacting the acid with thionyl chloride to form the acid chloride, followed by treatment with ammonia or an amine to yield the thioamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylbenzothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methylbenzothioamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylbenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-3-methylbenzoic acid
  • 3-Fluoro-2-methylbenzamide

Uniqueness

3-Fluoro-2-methylbenzothioamide is unique due to the presence of both the fluorine atom and the thioamide group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C8H8FNS

Molecular Weight

169.22 g/mol

IUPAC Name

3-fluoro-2-methylbenzenecarbothioamide

InChI

InChI=1S/C8H8FNS/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)

InChI Key

LMMJVTNEWWQZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(=S)N

Origin of Product

United States

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